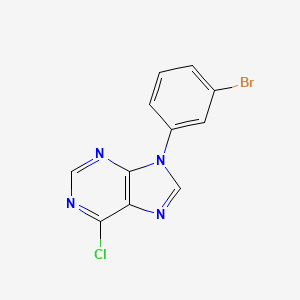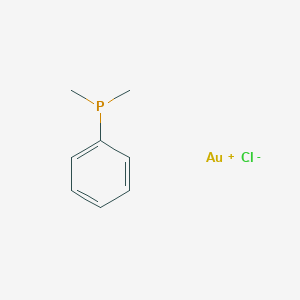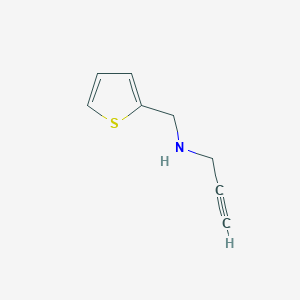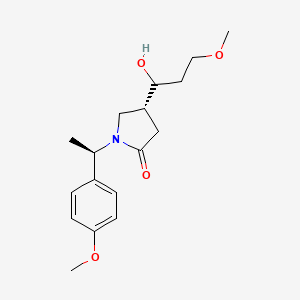![molecular formula C14H8Cl2FN3O B14024420 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine primarily involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can disrupt abnormal cell proliferation, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely studied for its kinase inhibitory activity.
Uniqueness
4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity to certain protein kinases. This unique structure makes it a valuable compound for targeted drug design and development.
Eigenschaften
Molekularformel |
C14H8Cl2FN3O |
|---|---|
Molekulargewicht |
324.1 g/mol |
IUPAC-Name |
2,7-dichloro-8-fluoro-4-phenylmethoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H8Cl2FN3O/c15-12-10(17)11-9(6-18-12)13(20-14(16)19-11)21-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
YWMZWUBUTHFVHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)





